methyl (2R,3R,4S)-3-acetamido-4-acetyloxy-2-[(1S,2S)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate
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Overview
Description
The compound with the identifier “methyl (2R,3R,4S)-3-acetamido-4-acetyloxy-2-[(1S,2S)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate” is a chemical entity that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of study in chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2R,3R,4S)-3-acetamido-4-acetyloxy-2-[(1S,2S)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate involves specific reaction conditions and reagents. The preparation methods can vary, but typically include steps such as carbonization and sulfonation. For instance, carbon-based solid acids can be produced through one-step, two-step, hydrothermal, and template methods . The choice of method depends on the desired application and the specific properties required.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis techniques that ensure high yield and purity. These methods often require stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: methyl (2R,3R,4S)-3-acetamido-4-acetyloxy-2-[(1S,2S)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are fundamental to its application in different fields.
Common Reagents and Conditions: The reactions involving this compound typically use reagents such as phosgene and imidazole under anhydrous conditions . The reaction conditions are carefully controlled to ensure the desired products are formed efficiently.
Major Products Formed: The major products formed from the reactions of this compound include amides, carbamates, and ureas. These products are significant in various chemical synthesis processes and have applications in different industries.
Scientific Research Applications
methyl (2R,3R,4S)-3-acetamido-4-acetyloxy-2-[(1S,2S)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate has a wide range of scientific research applications. It is used in chemistry for the synthesis of complex molecules, in biology for studying biochemical pathways, and in medicine for developing new therapeutic agents. Additionally, it has industrial applications in the production of advanced materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of methyl (2R,3R,4S)-3-acetamido-4-acetyloxy-2-[(1S,2S)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biochemical processes. The exact mechanism can vary depending on the context of its use, whether in biological systems or industrial applications .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to methyl (2R,3R,4S)-3-acetamido-4-acetyloxy-2-[(1S,2S)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate include other carbon-based solid acids and derivatives of imidazole. These compounds share some structural similarities but differ in their specific chemical properties and applications .
Highlighting Uniqueness: What sets this compound apart from similar compounds is its unique combination of properties, such as its reactivity under specific conditions and its ability to form stable products. This makes it particularly valuable in applications where these properties are essential.
Conclusion
This compound is a versatile compound with significant importance in various scientific and industrial fields. Its unique properties and wide range of applications make it a subject of ongoing research and development.
Properties
IUPAC Name |
methyl (2R,3R,4S)-3-acetamido-4-acetyloxy-2-[(1S,2S)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO12/c1-9(22)21-17-14(30-11(3)24)7-15(20(27)28-6)33-19(17)18(32-13(5)26)16(31-12(4)25)8-29-10(2)23/h7,14,16-19H,8H2,1-6H3,(H,21,22)/t14-,16-,17+,18+,19+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTLYEOULACYKZ-UKNAQKAOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C=C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@H](COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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